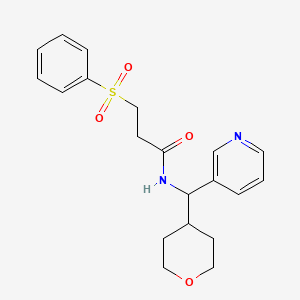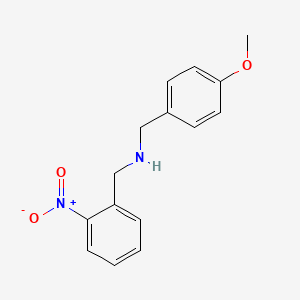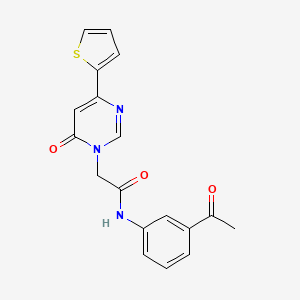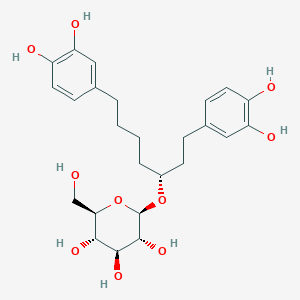
Rubranoside A
Übersicht
Beschreibung
Rubranoside A is a diarylheptanoid . It is a natural product found in Alnus firma, Alnus japonica, and other organisms . It is derived from a plant source .
Molecular Structure Analysis
This compound has the molecular formula C25H34O10 . Its molecular weight is 494.53 g/mol . The InChI key is LSEDQFLRUJOXDX-SBOHWPTNSA-N . The SMILES string representation isOC[C@H]1OC@@Hc(O)c2)CCc3ccc(O)c(O)c3)C@HC@@H[C@@H]1O . Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 494.5 g/mol . The compound has 10 hydrogen bond acceptors and 8 hydrogen bond donors . It also has 11 freely rotating bonds . The polar surface area is 180 Ų .Wissenschaftliche Forschungsanwendungen
Medizin
Rubranoside A hat sich aufgrund seiner natürlichen Herkunft und bioaktiven Eigenschaften als vielversprechend im medizinischen Bereich erwiesen. Es wurde als Verbindung mit zytotoxischen Wirkungen auf Lungenkarzinomzellen identifiziert, was seine Rolle in der Krebsforschung und -therapie nahelegt . Seine Fähigkeit, die Virusreplikation zu hemmen, könnte es auch zu einem Kandidaten für die Entwicklung von antiviralen Medikamenten machen, insbesondere gegen respiratorische Viren.
Landwirtschaft
In der Landwirtschaft könnten die natürlichen Eigenschaften von this compound für den Pflanzenschutz und die Steigerung des Pflanzenwachstums genutzt werden. Seine zytotoxische Aktivität könnte bei der Entwicklung von natürlichen Pestiziden oder Herbiziden eingesetzt werden, die gezielt bestimmte Schädlinge oder Unkräuter bekämpfen, ohne die Nutzpflanzen zu schädigen .
Biotechnologie
Die biotechnologischen Anwendungen von this compound sind vielversprechend, insbesondere in der Entwicklung von Biosensoren und Bioassays. Seine Interaktion mit biologischen Systemen kann für den Nachweis verschiedener Biomoleküle oder Umweltbedingungen genutzt werden, was bei der Diagnostik und Umweltüberwachung hilft .
Pharmakologie
Pharmakologisch gesehen könnte this compound für die Arzneimittelformulierung und -abgabe von Bedeutung sein. Seine molekulare Struktur könnte es ermöglichen, mit anderen pharmazeutischen Verbindungen zu interagieren und deren Stabilität oder Wirksamkeit zu verbessern. Es könnte auch als Leitverbindung für die Synthese neuer Medikamente mit verbesserten pharmakokinetischen Eigenschaften dienen .
Umweltwissenschaften
This compound könnte zur Umweltwissenschaft beitragen, indem es Teil von Biosensoren ist, die Schadstoffe oder giftige Substanzen nachweisen. Seine Empfindlichkeit gegenüber biologischen Veränderungen kann wertvoll für die Überwachung der Umweltgesundheit und der Auswirkungen menschlicher Aktivitäten sein .
Lebensmittelindustrie
In der Lebensmittelindustrie könnte this compound als natürlicher Zusatzstoff Anwendung finden und zum Nährwert oder zur Konservierung von Lebensmitteln beitragen. Seine potenziellen antioxidativen Eigenschaften könnten dazu beitragen, die Haltbarkeit von verderblichen Waren zu verlängern und ihre Qualität zu erhalten .
Wirkmechanismus
Target of Action
Rubranoside A is a natural compound derived from the bark of the Rubia cordifolia plant The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been suggested that this compound may exert its effects through its interaction with various cellular targets, leading to changes in cell function . The specifics of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
It is known that this compound is a diarylheptanoid , a class of compounds known to interact with multiple biochemical pathways
Result of Action
This compound has been shown to have cytotoxic effects on lung carcinoma cells . This may be due to its ability to inhibit viral replication and induce cell death . .
Biochemische Analyse
Cellular Effects
Rubranoside A has been shown to have cytotoxic effects on lung carcinoma cells . This may be due to its ability to inhibit viral replication and induce cell death .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c26-13-21-22(31)23(32)24(33)25(35-21)34-16(8-5-15-7-10-18(28)20(30)12-15)4-2-1-3-14-6-9-17(27)19(29)11-14/h6-7,9-12,16,21-33H,1-5,8,13H2/t16-,21-,22-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEDQFLRUJOXDX-SBOHWPTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346958 | |
| Record name | Rubranoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211126-58-8 | |
| Record name | Rubranoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the chemotaxonomic implications of Rubranoside A?
A: this compound, along with other diarylheptanoids, has shown potential as a chemotaxonomic marker for differentiating between Alnus glutinosa (black alder) and Alnus incana (gray alder) [, ]. Studies employing Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) revealed distinct concentration profiles of this compound in bark extracts of these species. These findings suggest that this compound, in combination with analytical techniques like Principal Component Analysis (PCA), can be valuable for species-level differentiation and even identification of potential hybrid species within the Alnus genus.
Q2: Has this compound demonstrated any protective effects against DNA damage?
A: While this compound itself has not been specifically investigated for its DNA protective effects, a closely related compound, Rubranoside B, has been identified as a potential inhibitor of SARS-CoV-2 proteins, which could have implications for reducing inflammation and modulating the immune system []. This suggests a possible avenue for future research exploring the potential bioactivity of this compound in similar contexts.
Q3: What is the chemical structure of this compound?
A: this compound is a diarylheptanoid glycoside. While its complete spectroscopic data hasn't been detailed in the provided excerpts, research indicates it shares the common aglycone moiety, rubranol, with related compounds like Rubranosides B, C, and D []. Further research is needed to elucidate the complete structural characterization of this compound.
Q4: What is the distribution of this compound within Alnus species?
A: this compound has been identified in the bark of Alnus glutinosa and Alnus rubra (red alder) [, ]. The concentration of this compound can vary significantly between and within Alnus species and populations [, ]. Factors like geographical location and potential hybridization can influence the variability in this compound content.
Q5: What analytical techniques are used to identify and quantify this compound?
A: Researchers utilize UPLC-MS/MS to determine the concentration of this compound in plant extracts [, ]. This technique allows for the separation and identification of this compound from other compounds in complex mixtures, providing accurate quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)
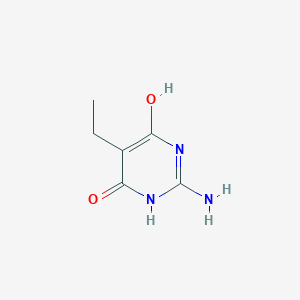

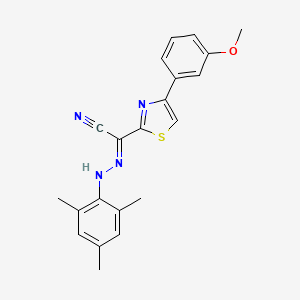

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)
![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)
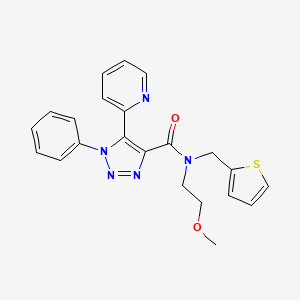
![2,6-difluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363427.png)
![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)
